METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE
Overview
Description
Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate is a complex organic compound that features a combination of aromatic and azetidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxy Group: The phenoxy group is attached via an etherification reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[1-(4-chlorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
- Methyl 4-[1-(4-bromobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
- Methyl 4-[1-(4-methylbenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
Uniqueness
Methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-4-oxo-3-phenoxyazetidin-2-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c1-29-24(28)18-11-9-17(10-12-18)21-22(30-20-5-3-2-4-6-20)23(27)26(21)15-16-7-13-19(25)14-8-16/h2-14,21-22H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMLHQANYDVVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.